ethyl 1-[4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
ETHYL 1-(4-ETHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-ETHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl esters, triazine derivatives, and piperidine. The reaction conditions may involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(4-ETHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-ETHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring structure.
Triazole Derivatives: Compounds with the triazole ring system.
Uniqueness
ETHYL 1-(4-ETHOXY-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H23N7O3 |
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Molecular Weight |
361.40 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C16H23N7O3/c1-4-25-13(24)12-11(3)23(21-20-12)15-17-14(18-16(19-15)26-5-2)22-9-7-6-8-10-22/h4-10H2,1-3H3 |
InChI Key |
VMBRWGYRDAOMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCCCC2)N3C(=C(N=N3)C(=O)OCC)C |
Origin of Product |
United States |
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